3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone
Description
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone is a fluorinated derivative of the isobenzofuranone family, characterized by a hydroxyl group at position 3 and a fluorine atom at position 7 of the aromatic ring. Isobenzofuranones are heterocyclic compounds with a fused benzene and furan ring system, often studied for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
7-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRBEOHYVNOOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Hydroxyisobenzofuranone
The synthesis begins with the nitration of 3-hydroxyisobenzofuranone to introduce a nitro group at position 7. Nitration is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group at position 3 directs electrophilic substitution to the para position (C7), yielding 3-hydroxy-7-nitro-1(3H)-isobenzofuranone.
Reaction Conditions :
Reduction of Nitro to Amine
The nitro group at C7 is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in ethyl acetate under hydrogen gas (1 atm) at room temperature for 48–72 hours provides 3-hydroxy-7-amino-1(3H)-isobenzofuranone.
Optimization Notes :
Schiemann Reaction for Fluorination
The amine is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrofluoric acid (HPF₆) at −5°C, followed by thermal decomposition to replace the diazonium group with fluorine.
Procedure :
- Diazotization : NaNO₂ (1.1 equiv) in HPF₆ (48% aq.) at −5°C for 30 minutes.
- Fluorination : Gentle heating to 20–25°C for 2 hours.
- Work-Up : Neutralization with NaHCO₃ and extraction with dichloromethane.
Yield : 60–65% (overall from nitration)
Directed Ortho-Metalation and Fluorination
Protecting the Hydroxyl Group
The 3-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during fluorination.
Protection Steps :
Directed Metalation and Fluorination
Lithium diisopropylamide (LDA) deprotonates the position ortho to the TBS-protected hydroxyl group (C7), followed by quenching with N-fluorobenzenesulfonimide (NFSI).
Reaction Conditions :
Deprotection
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group.
Conditions :
Diels-Alder Cyclization with Fluorinated Dienophiles
Synthesis of Fluorinated Dienophile
Methyl 4,4-diethoxybutynoate is fluorinated at the β-position using xenon difluoride (XeF₂) in acetonitrile.
Fluorination :
Cycloaddition Reaction
The fluorinated dienophile reacts with 1,3-cyclohexadiene in a Diels-Alder reaction, followed by lactonization to form the isobenzofuranone ring.
Conditions :
Halogen Exchange (Halex) Reaction
Preparation of 7-Chloro Precursor
3-Hydroxy-7-chloro-1(3H)-isobenzofuranone is synthesized via chlorination using sulfuryl chloride (SO₂Cl₂).
Chlorination :
Fluorine Displacement
The chloro group is replaced with fluorine using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C.
Conditions :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Nitration-Reduction-Fluorination | High regioselectivity, scalable | Multi-step, diazonium instability | 60% |
| Directed Metalation | Precise fluorine placement | Low yield, sensitive conditions | 45% |
| Diels-Alder Cyclization | Builds ring and fluorine simultaneously | Low yield, specialized reagents | 40% |
| Halex Reaction | Simple displacement | Harsh conditions, moderate yield | 50% |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-oxo-7-fluoro-1(3H)-isobenzofuranone.
Reduction: Formation of 3-hydroxy-1(3H)-isobenzofuranone.
Substitution: Formation of 3-hydroxy-7-substituted-1(3H)-isobenzofuranone derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex compounds. The fluorine atom enhances the compound's stability and reactivity, facilitating its use in synthesizing pharmaceuticals and agrochemicals.
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of isobenzofuranones can reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting their protective effects against oxidative stress-related damage. This property is particularly relevant for developing therapies for neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of isobenzofuranones on hippocampal neurons exposed to oxidative stress. The results demonstrated a significant reduction in cytotoxicity and lipid peroxidation when neurons were pretreated with these compounds. This suggests that this compound could be a promising candidate for further investigation in neuroprotection .
Medicinal Applications
Potential Lead Compound for Drug Development
The compound is being explored as a lead compound for drug development due to its biological activities. Its ability to modulate biological pathways through specific molecular interactions makes it a candidate for designing new therapeutic agents. The presence of both hydroxy and fluoro groups enhances its pharmacological properties, which could lead to the development of novel drugs targeting various diseases .
Industrial Applications
Development of Advanced Materials
In industrial settings, this compound is utilized in developing advanced materials with specific properties. Its chemical stability and reactivity make it suitable for creating materials used in coatings, plastics, and other applications requiring unique physical characteristics.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The hydroxy and fluoro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Features
Physicochemical Properties
- Polarity : The 3-hydroxy and 7-fluoro groups in the target compound increase polarity compared to alkyl-substituted analogs (e.g., 3-butyl derivatives) but less than methoxy-rich derivatives (e.g., 6-hydroxy-7-methoxy) .
- Spectral Data : IR spectra of JVPH3 show peaks at 1728 cm⁻¹ (C=O stretch) and 821 cm⁻¹ (C-F/C-Cl bend), which may align with the target compound’s spectral profile .
Key Research Findings
Fluorine’s Role : Fluorine at position 7 likely enhances bioactivity by increasing electronegativity and metabolic stability, as observed in neuroprotective 6-fluoro analogs .
Substituent Position : Hydroxyl groups at position 3 (vs. 6 or 7) may favor interactions with enzymatic active sites, as seen in antileishmanial compounds .
Structural Diversity : Methoxy and alkyl groups improve lipophilicity for membrane penetration, while hydroxy groups enhance solubility for systemic distribution .
Biological Activity
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, neuroprotective, and anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the isobenzofuranone family, characterized by a fused benzene and furan ring system. Its chemical structure can be represented as follows:
- Molecular Formula : C9H7F O2
- CAS Number : 94930-46-8
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
A significant area of study is the neuroprotective potential of this compound. In vitro experiments have demonstrated that it can reduce oxidative stress in neuronal cells exposed to hydrogen peroxide (H2O2), which induces redox imbalance. The compound effectively lowers intracellular reactive oxygen species (ROS) levels, thereby protecting neurons from oxidative damage .
Case Study : A study involving primary cultures of hippocampal neurons showed that pretreatment with this compound significantly decreased cell death and lipid peroxidation caused by oxidative stress. The findings suggest its potential use in therapies for neurodegenerative diseases .
Anticancer Activity
The anticancer properties of this compound have also been explored. It has shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The compound induces apoptosis in these cells, primarily through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .
Research Findings :
- IC50 Values : Studies report IC50 values indicating effective concentrations required to inhibit cancer cell growth.
- Mechanism of Action : The compound disrupts mitochondrial membrane potentials, resulting in the release of cytochrome C and activation of caspases, which are critical for apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Antimicrobial Activity | Neuroprotective Effect | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3-butyl-6-fluoro-1(3H)-isobenzofuranone | Moderate | High | Moderate |
| 3-butyl-6-bromo-1(3H)-isobenzofuranone | Yes | Moderate | High |
Q & A
Q. What are the standard protocols for synthesizing 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone and its structural analogs?
Methodological Answer: Synthetic routes for isobenzofuranone derivatives often involve cyclization of substituted phthalic anhydrides or halogenation of precursor compounds. For fluorinated analogs, electrophilic fluorination or nucleophilic substitution (e.g., using KF in polar aprotic solvents) is employed. A patented method for 5-phenoxy-1(3H)-isobenzofuranone synthesis (WO 2018/140186) involves catalytic coupling of phenols with halogenated intermediates under Pd catalysis . Crystallographic validation (e.g., via X-ray diffraction, as in CCDC 1505246) is critical to confirm stereochemistry and purity .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR to identify fluorine coupling patterns and hydroxyl proton shifts.
- GC-MS/HPLC-MS : For purity assessment and quantification (e.g., as in GC-MS protocols for Lawsonia inermis extracts, where isobenzofuranones were identified via retention time and fragmentation patterns) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for functionalized isobenzofuranones .
Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?
Methodological Answer: Primary neuronal cultures or PC12 cells (rat pheochromocytoma) are common models. Key assays include:
- Lipid Peroxidation Assays : Quantify malondialdehyde (MDA) levels to assess oxidative damage mitigation .
- Cytotoxicity Screening : Use MTT or LDH assays to establish non-toxic concentration ranges (e.g., concentrations <50 µM in PC12 cells showed no cytotoxicity in related analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) influence the biological activity and stability of this compound?
Methodological Answer: Fluorination enhances metabolic stability and bioavailability by reducing oxidative degradation. Comparative studies of fluoro- vs. bromo-substituted isobenzofuranones (e.g., 3-butyl-6-fluoro vs. 6-bromo analogs) revealed fluorine’s superior electron-withdrawing effects, which amplify radical scavenging activity . Stability studies under physiological conditions (pH 7.4, 37°C) should include HPLC monitoring of degradation products .
Q. How can researchers resolve contradictions in activity data across studies (e.g., varying neuroprotective efficacy in different cell lines)?
Methodological Answer:
- Dose-Response Meta-Analysis : Pool data from multiple studies to identify concentration-dependent trends.
- Orthogonal Assays : Validate findings using complementary methods (e.g., ROS detection via DCFH-DA alongside lipid peroxidation assays) .
- Cell-Specific Factors : Account for differences in antioxidant enzyme expression (e.g., glutathione peroxidase) across models, which may explain variability .
Q. What strategies minimize cytotoxicity while assessing the compound’s role in oxidative stress pathways?
Methodological Answer:
- Subcytotoxic Dosing : Pre-screen using MTT assays to identify thresholds (e.g., 10–20 µM for primary neurons) .
- Pathway-Specific Inhibitors : Use inhibitors like N-acetylcysteine (NAC) to isolate ROS-mediated effects.
- Multi-Omics Integration : Combine transcriptomics (e.g., Nrf2 pathway activation) with metabolomics (e.g., succinate semialdehyde levels) to map mechanism-action relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
